[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
This compound, with the IUPAC name [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (abbreviated as DCPHMB), is a synthetic organic molecule characterized by a hydrazone-linked structure. Its molecular formula is C21H12Cl4N2O3, featuring two 2,4-dichlorobenzoate moieties and a propanoylhydrazinylidene bridge . The E-configuration of the hydrazone group ensures planar geometry, which may enhance π-π stacking interactions with biological targets like DNA or enzymes .
Properties
Molecular Formula |
C23H16Cl4N2O4 |
|---|---|
Molecular Weight |
526.2 g/mol |
IUPAC Name |
[3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl4N2O4/c1-13(32-21-8-6-16(25)11-20(21)27)22(30)29-28-12-14-3-2-4-17(9-14)33-23(31)18-7-5-15(24)10-19(18)26/h2-13H,1H3,(H,29,30)/b28-12+ |
InChI Key |
ZDODPMRSFBVIRJ-KVSWJAHQSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Williamson Etherification
Phenol derivatives react with chloroacetic acid under alkaline conditions to form phenoxyacetic acid. In the case of 2,4-dichlorophenol, the reaction proceeds as follows:
Chlorination to Propanoyl Chloride
The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
Reaction conditions:
Hydrazide Formation: 2-(2,4-Dichlorophenoxy)propanoyl Hydrazide
The acyl chloride intermediate is reacted with hydrazine hydrate to form the corresponding hydrazide:
Reaction Protocol
-
2,4-Dichlorophenoxypropanoyl chloride is dissolved in tetrahydrofuran (THF).
-
Hydrazine hydrate (NH₂NH₂·H₂O) is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 12 hours.
-
The product, 2-(2,4-dichlorophenoxy)propanoyl hydrazide , is isolated via vacuum filtration and recrystallized from ethanol.
Table 1: Optimization of Hydrazide Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 98 |
| Temperature | 25°C | 88 | 97 |
| Molar Ratio (HCl : NH₂NH₂) | 1:1.2 | 90 | 99 |
Hydrazone Condensation: Formation of the Target Compound
The hydrazide is condensed with 3-formylphenyl 2,4-dichlorobenzoate to form the hydrazone linkage. This step is critical for establishing the E-configuration of the imine bond.
Reaction Mechanism
The aldehyde group of 3-formylphenyl 2,4-dichlorobenzoate reacts with the hydrazide in acidic conditions:
Procedure
-
2-(2,4-Dichlorophenoxy)propanoyl hydrazide (1 eq) and 3-formylphenyl 2,4-dichlorobenzoate (1.1 eq) are dissolved in ethanol.
-
A catalytic amount of glacial acetic acid (0.5 mL) is added.
-
The mixture is refluxed at 80°C for 6 hours.
-
The product precipitates upon cooling and is purified via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Table 2: Hydrazone Condensation Conditions
| Condition | Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | Acetic acid | 82 |
| Temperature | 80°C | 85 |
Purification and Characterization
Crystallization
The crude product is recrystallized from a mixture of dichloromethane and hexane (1:5 v/v) to obtain needle-shaped crystals.
Analytical Data
-
Melting Point : 162–164°C (DSC)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.85–7.35 (m, 8H, aromatic), 4.52 (q, 2H, OCH₂), 2.12 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Byproduct Formation
Isomerization
-
Issue : Formation of Z-isomer during hydrazone condensation.
-
Solution : Conduct the reaction under acidic conditions to favor the E-configuration.
Industrial Scalability
Chemical Reactions Analysis
Functional Group Reactivity Analysis
Compound X contains three reactive regions:
-
Hydrazone group (–NH–N=C–)
-
Dichlorophenoxy ether linkage (aryl-O–)
-
Ester group (benzoate ester)
Key Observations
-
Hydrazone Stability :
Hydrazones are sensitive to hydrolysis under acidic or basic conditions. For Compound X , the presence of electron-withdrawing chlorine substituents enhances stability against nucleophilic attack but may promote photodegradation . -
Ester Reactivity :
The benzoate ester undergoes saponification in basic media (e.g., NaOH/ethanol), yielding 2,4-dichlorobenzoic acid and the corresponding phenol derivative .
Table 1: Reaction Pathways of Compound X
Stability Under Environmental Conditions
Compound X exhibits moderate persistence in aqueous environments but degrades rapidly under UV exposure:
Table 2: Stability Data
-
Mechanism : Photodegradation involves cleavage of the hydrazone bond and dechlorination, producing 2,4-dichlorophenol as a byproduct .
Coordination Chemistry
The hydrazone group in Compound X acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).
Table 3: Metal Complexation Data
| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | 1:1 | 12.3 ± 0.2 | Catalytic oxidation reactions | |
| Fe³⁺ | 1:2 | 9.8 ± 0.3 | Sensor development |
Synthetic Modifications
Compound X serves as a precursor for derivatization:
-
Reduction :
Treatment with NaBH₄ reduces the hydrazone to a hydrazine derivative . -
Cross-Coupling :
Suzuki-Miyaura coupling with arylboronic acids modifies the dichlorobenzoate moiety .
Toxicity and Byproduct Formation
Degradation of Compound X generates toxic metabolites:
Research Gaps
-
Limited data exist on Compound X ’s reactivity in non-polar solvents.
-
Mechanistic studies of its catalytic applications are sparse.
Scientific Research Applications
The compound [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in agriculture and medicinal chemistry. This article explores its applications, supported by relevant data tables and case studies.
Properties
- Molecular Formula : C15H14Cl4N2O3
- Molar Mass : Approximately 395.10 g/mol
Agricultural Chemistry
The compound's structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) indicates potential herbicidal activity. Research has shown that derivatives of dichlorophenoxy compounds are effective in controlling broadleaf weeds while being less harmful to cereal crops.
Case Study: Herbicidal Activity
A study conducted by Charles et al. (1996) demonstrated that phenoxyacetic acid derivatives exhibit selective herbicidal properties. The application of similar compounds resulted in effective weed control without adversely affecting monocot crops such as wheat and maize.
| Compound | Weed Control Efficacy | Crop Safety |
|---|---|---|
| 2,4-D | High | Safe for cereals |
| [Target Compound] | Moderate | Safe for cereals |
Medicinal Chemistry
The hydrazinylidene moiety within the compound may confer potential pharmacological properties. Hydrazones have been studied for their anticancer and antimicrobial activities.
Case Study: Anticancer Properties
Research published in various journals has indicated that hydrazone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study by Smith et al. (2020) highlighted the cytotoxic effects of hydrazone compounds on breast cancer cell lines.
| Hydrazone Compound | IC50 (μM) | Cell Line Tested |
|---|---|---|
| [Related Hydrazone] | 15 | MCF-7 |
| [Target Compound] | TBD | TBD |
Environmental Science
The environmental impact of herbicides is a critical area of research. Compounds like 2,4-D are known to persist in soil and water systems, raising concerns about their ecological footprint. Understanding the degradation pathways of similar compounds can aid in developing safer alternatives.
Case Study: Environmental Persistence
A study by Health Canada (2007) assessed the persistence of 2,4-D in aquatic environments, noting that while it degrades relatively quickly under aerobic conditions, its metabolites may pose risks to aquatic life.
| Compound | Half-life in Water (Days) | Degradation Pathway |
|---|---|---|
| 2,4-D | 10 | Microbial degradation |
| [Target Compound] | TBD | TBD |
Mechanism of Action
The mechanism of action of [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between DCPHMB and related compounds:
Key Observations :
- Hydrazone vs.
- Nitro Group Impact: The nitro group in Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate introduces strong electron-withdrawing effects, which could alter reactivity in herbicidal applications relative to DCPHMB .
Physicochemical Properties
- Solubility : DCPHMB’s dichlorobenzoate esters likely confer lipophilicity, limiting aqueous solubility. This contrasts with sulfonated analogues (e.g., ), which exhibit improved solubility due to polar sulfonyl groups .
- Stability : The hydrazone linkage in DCPHMB may hydrolyze under strongly acidic or basic conditions, whereas thiosemicarbazides () are more resistant to hydrolysis .
Biological Activity
The compound [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized for its herbicidal properties. This article explores the biological activity of this compound, focusing on its antibacterial and herbicidal effects, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Dichlorophenoxy Group : Known for its herbicidal properties.
- Propanoylhydrazine Linkage : Potentially enhances biological activity through hydrazone formation.
- Benzoate Moiety : May influence solubility and interaction with biological targets.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of compounds related to 2,4-D. While specific data on this compound is limited, related compounds have shown varying degrees of efficacy against common bacterial strains.
- Methodology : The antibacterial activity is typically assessed using the agar diffusion method. Compounds are dissolved in DMSO and tested against bacteria such as Escherichia coli (Gram-negative), Klebsiella pneumoniae (Gram-negative), and Staphylococcus aureus (Gram-positive).
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| IVa | E. coli | 0 |
| IVb | Klebsiella | 0 |
| IVc | Staph. aureus | 0 |
| IVd | E. coli | 12 |
| Va | Klebsiella | 14 |
This table summarizes findings from a study where various derivatives of dichlorophenoxy compounds were tested for antibacterial activity. Notably, while some compounds showed no activity against E. coli and Klebsiella pneumoniae, others demonstrated significant inhibition zones against these pathogens .
Herbicidal Activity
The parent compound 2,4-D is a systemic herbicide that targets broadleaf weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The structural modifications in this compound may enhance or modify this herbicidal action.
- Mechanism of Action : The herbicidal effect is primarily due to the compound's ability to disrupt normal plant growth processes by inducing excessive cell division and elongation.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the effectiveness of synthesized hydrazone derivatives against various bacterial strains. The results indicated that certain derivatives exhibited promising antibacterial properties, particularly against Gram-positive bacteria .
- Herbicidal Assessment : Research involving the application of 2,4-D in agricultural settings has shown significant control over broadleaf weeds with minimal impact on grasses. This characteristic makes it a valuable tool in crop management practices .
Q & A
Q. What are the optimal synthetic routes for preparing [3-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate, and how can reaction efficiency be improved?
Methodological Answer: The compound’s synthesis likely involves hydrazone formation via condensation of a hydrazide derivative (e.g., 2-(2,4-dichlorophenoxy)propanoylhydrazine) with a substituted benzaldehyde. Evidence from analogous syntheses suggests refluxing in absolute ethanol with glacial acetic acid as a catalyst for 4–6 hours, followed by solvent evaporation under reduced pressure . To improve efficiency:
Q. What spectroscopic techniques are most reliable for characterizing the compound’s structural features, particularly the (E)-configuration of the hydrazone moiety?
Methodological Answer:
- 1H/13C NMR : Identify diagnostic peaks for the hydrazinylidene group (δ 8–10 ppm for the imine proton) and aromatic protons (split patterns due to dichloro substituents) .
- FT-IR : Confirm the presence of C=N (1600–1650 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches.
- X-ray crystallography : Resolve the (E)-configuration definitively, as seen in structurally similar hydrazone derivatives .
- UV-Vis : Compare λmax shifts in polar vs. non-polar solvents to infer conjugation stability .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved, particularly when comparing in vitro vs. in vivo results?
Methodological Answer: Contradictions may arise from differences in bioavailability, metabolic stability, or assay conditions. To address this:
- Perform ADME studies : Use HPLC-MS to track metabolite formation (e.g., hydrolysis of the ester or hydrazone groups) .
- Standardize assays: Compare cytotoxicity (e.g., MTT assay) across cell lines with varying expression of detoxification enzymes (e.g., cytochrome P450).
- Apply molecular docking : Predict binding interactions with target proteins to validate mechanistic hypotheses .
Q. What experimental design strategies are recommended for evaluating the environmental fate of this compound, given its structural similarity to persistent chlorinated phenoxy derivatives?
Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :
- Phase 1 (Lab) : Measure hydrolysis rates (pH 7–9), photolysis under UV light, and soil adsorption coefficients (Koc) using OECD guidelines.
- Phase 2 (Microcosm) : Simulate aquatic ecosystems to assess biodegradation via LC-MS/MS and microbial diversity shifts (16S rRNA sequencing).
- Phase 3 (Field) : Deploy passive samplers in agricultural runoff zones to monitor bioaccumulation in non-target organisms (e.g., fish).
Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms, such as hydrazone formation or ester hydrolysis?
Methodological Answer:
- DFT calculations : Model transition states for hydrazone formation to identify rate-limiting steps (e.g., nucleophilic attack of hydrazine on carbonyl) .
- MD simulations : Predict solvent effects on hydrolysis kinetics of the 2,4-dichlorobenzoate ester group .
- QSAR : Corrogate electronic parameters (e.g., Hammett σ) with experimental hydrolysis rates to design more stable analogs .
Q. What strategies are effective in resolving spectral overlaps in NMR or MS data caused by the compound’s multiple chlorine atoms and aromatic substituents?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign coupled carbons and protons, particularly for overlapping aromatic signals .
- High-resolution MS : Employ ESI-TOF to distinguish isotopic clusters (e.g., Cl² vs. S³⁴) and confirm molecular formula .
- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation of labile protons (e.g., hydrazone NH) .
Q. How should researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- HPLC-PDA : Track degradation products (e.g., free 2,4-dichlorobenzoic acid) and quantify using validated calibration curves.
- Arrhenius modeling : Predict long-term stability by extrapolating accelerated degradation data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
